Potency in PAO1-L: vs. PqsR-IN-1
PqsR-IN-2 (Compound 19) exhibits improved inhibitory potency relative to its immediate structural analog PqsR-IN-1 (Compound 18) in the PAO1-L reporter strain, with an IC50 of 298 ± 182.0 nM compared to 313 ± 156.2 nM for PqsR-IN-1—representing a measurable improvement from the same quinazolinone series [1].
| Evidence Dimension | PqsR inhibition potency (whole-cell PpqsA-lux reporter assay) |
|---|---|
| Target Compound Data | IC50 = 298 ± 182.0 nM |
| Comparator Or Baseline | PqsR-IN-1 (Compound 18): IC50 = 313 ± 156.2 nM |
| Quantified Difference | PqsR-IN-2 exhibits a 15 nM lower IC50 (approximately 5% improvement in potency) |
| Conditions | P. aeruginosa PAO1-L strain with mCTX:PpqsA-lux bioreporter; data from same primary publication |
Why This Matters
This direct intra-series comparison enables rational selection of the more potent analog when working with the widely used PAO1-L laboratory strain.
- [1] Grossman S, Soukarieh F, Richardson W, Liu R, Mashabi A, et al. Novel quinazolinone inhibitors of the Pseudomonas aeruginosa quorum sensing transcriptional regulator PqsR. Eur J Med Chem. 2020;208:112778. View Source
